Cas no 79-93-6 (Phenaglycodol)

Phenaglycodol structure
Phenaglycodol structure
Product Name:Phenaglycodol
CAS No:79-93-6
MF:C11H15ClO2
MW:214.688602685928
CID:563110
PubChem ID:6617
Update Time:2024-10-27

Phenaglycodol Chemical and Physical Properties

Names and Identifiers

    • 2,3-Butanediol,2-(4-chlorophenyl)-3-methyl-
    • 2-(4-chlorophenyl)-3-methylbutane-2,3-diol
    • Phenaglycodol
    • 2-(4-Chlorophenyl)-3-methyl-2,3-butanediol
    • Sinforil
    • Stesil
    • Ultran
    • 2,3-Butanediol, 2-(p-chlorophenyl)-3-methyl- (6CI, 8CI)
    • 2-(4-Chlorophenyl)-3-methyl-2,3-butanediol (ACI)
    • 2-p-Chlorophenyl-3-methyl-2,3-butanediol
    • Acalmid
    • Acalo
    • Alterton
    • Felixyn
    • NSC 169451
    • NSC 63894
    • UNII-LMQ31KU50K
    • NSC169451
    • Fenaglicodol
    • Atadiol
    • B586
    • NSC63894
    • 4-06-00-06040 (Beilstein Handbook Reference)
    • Fenaglycodol
    • ENT 15,208
    • Puasital
    • 2,3-Butanediol, 2-(4-chlorophenyl)-3-methyl-
    • LMQ31KU50K
    • 2, 2-(p-chlorophenyl)-3-methyl-
    • Phenaglycodolum
    • Fenaglycodol [Czech]
    • NS00038058
    • NSC-63894
    • 2,3-BUTANEDIOL, 2-(p-CHLOROPHENYL)-3-METHYL-
    • PHENAGLYCODOL [WHO-DD]
    • Phenglykodol
    • Phenaglycodolum [INN-Latin]
    • Felixin
    • Fenaglicodol [INN-Spanish]
    • CHEMBL2105293
    • BRN 2209509
    • HY-105845
    • EINECS 201-235-3
    • (+/-)-2-(P-CHLOROPHENYL)-3-METHYL-2,3-BUTANEDIOL
    • WLN: QX1&1&XQ1&R DG
    • CHEBI:134889
    • Sedapsin
    • CS-0026769
    • Pausital
    • Phenaglycodol [INN:BAN]
    • 2,3-Butanediol, 2-(4-chlorophenyl)-3-methyl- (9CI)
    • Remin
    • DTXSID6023444
    • 2-(p-Chlorophenyl)-3-methyl-2,3-butanediol
    • Q19598565
    • HTYIXCKSEQQCJO-UHFFFAOYSA-N
    • NSC-169451
    • SCHEMBL259155
    • PHENAGLYCODOL [INN]
    • 79-93-6
    • 2, 2-(4-chlorophenyl)-3-methyl-
    • Fenaglicodolo
    • USAF EL-44
    • NSC 63894; Sinforil; Stesil; Ultran
    • AKOS028110222
    • NCIOpen2_002720
    • Phenylglycodol
    • Phenaglycodolum (INN-Latin)
    • DA-56788
    • Fenaglicodol (INN-Spanish)
    • DTXCID903444
    • G82758
    • 2,3-Butanediol, 2-(4-chlorophenyl)-3-methyl-(9CI)
    • Inchi: 1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3
    • InChI Key: HTYIXCKSEQQCJO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(C(C)(C)O)(C)O)=CC=1

Computed Properties

  • Exact Mass: 214.076
  • Monoisotopic Mass: 214.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: NA
  • Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 77-78 ºC
  • Boiling Point: 308.17°C (rough estimate)
  • Flash Point: 161.4°C
  • Refractive Index: 1.4580 (estimate)
  • Solubility: Very slightly soluble (0.77 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 2.31840

Phenaglycodol Pricemore >>

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Phenaglycodol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Magnesium Solvents: Dimethylformamide ;  rt
1.2 Catalysts: Sulfuric acid Solvents: Water
Reference
Mg-promoted mixed pinacol coupling
Maekawa, Hirofumi; et al, Tetrahedron Letters, 2004, 45(20), 3869-3872

Phenaglycodol Raw materials

Phenaglycodol Preparation Products

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